Superior Reactivity in Palladium-Catalyzed Cross-Coupling Compared to Chloro and Fluoro Analogs
The bromine substituent in 4-(4-bromophenyl)-3,6-dihydro-2H-pyran exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi) compared to the corresponding chloro and fluoro analogs. This is due to the lower bond dissociation energy of the C–Br bond (approximately 68 kcal/mol) versus C–Cl (approximately 84 kcal/mol) and C–F (approximately 108 kcal/mol), facilitating oxidative addition to Pd(0) catalysts. [1] In a direct comparison, the bromo compound achieved >90% conversion in Suzuki coupling within 2 hours at 60°C, while the chloro analog required 12 hours at 100°C for similar conversion.
| Evidence Dimension | Suzuki Coupling Conversion Rate |
|---|---|
| Target Compound Data | >90% conversion in 2 h at 60°C |
| Comparator Or Baseline | 4-(4-chlorophenyl)-3,6-dihydro-2H-pyran: >90% conversion in 12 h at 100°C |
| Quantified Difference | ~6-fold faster reaction time at 40°C lower temperature |
| Conditions | Suzuki-Miyaura cross-coupling with phenylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, dioxane/water |
Why This Matters
The higher reactivity of the bromo derivative translates to more efficient and cost-effective synthetic routes, reducing energy consumption and improving throughput in industrial-scale synthesis.
- [1] Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. View Source
